2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide
CAS No.: 922013-34-1
Cat. No.: VC7435784
Molecular Formula: C21H20N2O4S
Molecular Weight: 396.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922013-34-1 |
|---|---|
| Molecular Formula | C21H20N2O4S |
| Molecular Weight | 396.46 |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C21H20N2O4S/c1-2-9-25-16-6-4-15(5-7-16)17-12-28-21(22-17)23-20(24)11-14-3-8-18-19(10-14)27-13-26-18/h3-8,10,12H,2,9,11,13H2,1H3,(H,22,23,24) |
| Standard InChI Key | XUTMOZBVWSAMTB-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Introduction
Potential Biological Activities
While specific data on 2-(benzo[d] dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is lacking, compounds with similar structures have shown promising biological activities:
-
Antimicrobial Activity: Thiazole derivatives have been reported to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
-
Anticancer Activity: Compounds containing thiazole rings have been studied for their anticancer potential, often showing activity against various cancer cell lines .
Synthesis and Characterization
The synthesis of such compounds typically involves the reaction of thiazole amines with chloroacetyl chloride or similar reagents to form the acetamide linkage . Characterization involves spectroscopic methods like NMR and IR to confirm the molecular structure.
Data Table: Potential Biological Activities of Similar Compounds
Future Research Directions
-
Synthesis and Purification: Developing efficient synthesis protocols for 2-(benzo[d] dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide.
-
Biological Evaluation: Assessing antimicrobial and anticancer activities through in vitro assays.
-
Molecular Modeling: Conducting docking studies to predict potential targets and binding modes.
This approach would provide a comprehensive understanding of the compound's properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume